3,4-Dimethoxyphenol
Overview
Description
3,4-Dimethoxyphenol, also known as veratrole alcohol, is an organic compound with the molecular formula C8H10O3. It is a derivative of phenol, where two methoxy groups are attached to the benzene ring at the 3 and 4 positions. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of 3,4-Dimethoxyphenol is tyrosinase , an enzyme that plays a crucial role in the production of melanin . It also targets the Type III Secretion System (T3SS) of Xanthomonas oryzae pv. oryzae, a bacterium that causes bacterial leaf blight in rice .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It acts as a tyrosinase inhibitor , preventing the enzyme from catalyzing the production of melanin . In the case of Xanthomonas oryzae pv. oryzae, it inhibits the T3SS, which is essential for the bacterium’s pathogenicity .
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanogenesis pathway , leading to reduced melanin production . In Xanthomonas oryzae pv. oryzae, the inhibition of T3SS disrupts several biochemical pathways, including those involved in membrane structures, protein synthesis and secretion, bacterial secretion system, two-component system, and flagellar assembly .
Pharmacokinetics
Its molecular weight (15416 g/mol) and solubility in water suggest that it may have good bioavailability .
Result of Action
The inhibition of tyrosinase by this compound can lead to a whitening effect in cosmetics due to reduced melanin production . In Xanthomonas oryzae pv. oryzae, the inhibition of T3SS results in notable surface depressions, wrinkles, distortions, or even ruptures in the bacterial cells, reducing the bacterium’s pathogenicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is light-sensitive, suggesting that exposure to light might affect its stability and efficacy . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
3,4-Dimethoxyphenol has been found to have tyrosinase inhibitory activity . Tyrosinase is a key enzyme in the production of melanin, a pigment found in many organisms. The inhibitory activity of this compound on tyrosinase suggests that it may interact with this enzyme, potentially altering its function .
Cellular Effects
This compound has been shown to have significant effects on bacterial cells. In studies on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes bacterial leaf blight in rice, this compound was found to cause notable surface depressions, wrinkles, distortions, and even ruptures in the bacterial cells .
Molecular Mechanism
The molecular mechanism of action of this compound appears to involve significant inhibition of various cellular processes. Transcriptome analysis revealed that this compound significantly inhibits membrane structures, protein synthesis and secretion, bacterial secretion system, two-component system, flagellar assembly, as well as various metabolic and biosynthetic pathways .
Temporal Effects in Laboratory Settings
The effects of this compound have been evaluated over time in laboratory settings. In pot tests evaluating its efficacy in controlling rice bacterial leaf blight, this compound demonstrated substantial therapeutic and protective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxyphenol can be synthesized through several methods. One common method involves the methylation of hydroquinone using dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of veratrole, which is derived from guaiacol. This process involves the use of palladium on carbon as a catalyst and hydrogen gas under high pressure .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to the corresponding dihydroxy compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed:
Oxidation: 3,4-Dimethoxybenzoquinone.
Reduction: 3,4-Dihydroxyphenol.
Substitution: 3,4-Dimethoxy-2-bromophenol.
Scientific Research Applications
3,4-Dimethoxyphenol has a wide range of applications in scientific research:
Biology: It exhibits tyrosinase inhibitory activity, making it useful in studies related to enzyme inhibition.
Medicine: It is investigated for its potential as a multi-target anti-Alzheimer compound.
Industry: It serves as an antioxidant in cosmetic formulations and as a flavoring agent in the food industry.
Comparison with Similar Compounds
3,4-Dimethoxyphenol can be compared with other methoxy-substituted phenols:
3,5-Dimethoxyphenol: Similar structure but different substitution pattern, leading to different reactivity and applications.
4-Methoxyphenol: Contains only one methoxy group, resulting in different chemical properties and uses.
2,6-Dimethoxyphenol: Another isomer with distinct reactivity due to the position of methoxy groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tyrosinase and its antioxidant properties make it particularly valuable in cosmetic and pharmaceutical applications .
Properties
IUPAC Name |
3,4-dimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFFZOQLHYIRDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062112 | |
Record name | 3,4-Dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2033-89-8 | |
Record name | 3,4-Dimethoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2033-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxyphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002033898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-DIMETHOXYPHENOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 3,4-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,4-Dimethoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethoxyphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-DIMETHOXYPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38B43WCU83 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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